Molecular weight and formula of 2-iodo-5-methoxybenzyl alcohol
A Strategic Scaffold for Medicinal Chemistry and Radiopharmaceutical Synthesis Executive Summary 2-Iodo-5-methoxybenzyl alcohol (CAS: 139557-96-3) is a high-value halogenated building block used extensively in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Medicinal Chemistry and Radiopharmaceutical Synthesis
Executive Summary
2-Iodo-5-methoxybenzyl alcohol (CAS: 139557-96-3) is a high-value halogenated building block used extensively in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the hydroxymethyl group, combined with a meta-methoxy electron-donating group. This configuration makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and a versatile precursor for radiolabeled tracers (e.g., [¹⁸F]FDOPA analogs).
This guide provides a comprehensive technical analysis of the compound, detailing validated synthesis protocols, characterization data, and its application in divergent drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The most reliable route for generating high-purity 2-iodo-5-methoxybenzyl alcohol is the chemoselective reduction of 2-iodo-5-methoxybenzaldehyde using sodium borohydride (NaBH₄). This method avoids the over-reduction often seen with stronger hydrides (LiAlH₄) and preserves the aryl iodide bond.
Dissolution: Charge a flame-dried round-bottom flask with 2-iodo-5-methoxybenzaldehyde (1.0 equiv) and dissolve in anhydrous methanol (0.2 M concentration).
Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions.
Addition: Add NaBH₄ (1.1 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexane/EtOAc 7:3) for the disappearance of the aldehyde spot.
Quench: Carefully quench the reaction with saturated NH₄Cl solution.
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Method B: Direct Iodination (Regioselective)
For labs starting from 3-methoxybenzyl alcohol , a direct iodination using iodine (I₂) and silver trifluoroacetate (CF₃COOAg) provides high regioselectivity for the ortho position relative to the hydroxymethyl group.
Reaction Scheme Visualization
Figure 1: Two primary synthetic pathways. Method A (Blue) is preferred for scale; Method B (Red) is useful for de novo synthesis.
Characterization Data (Self-Validating)
To ensure the integrity of the synthesized compound, compare your analytical data against these field-proven standards.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
The coupling constants (
) are critical for confirming the 1,2,5-substitution pattern.
δ 7.67 (d, J = 9.0 Hz, 1H): Corresponds to the proton at C3 (ortho to Iodine). The large doublet indicates coupling with the C4 proton. The downfield shift is due to the deshielding effect of the adjacent Iodine.
δ 7.07 (d, J = 3.0 Hz, 1H): Corresponds to the proton at C6 (ortho to Benzyl alcohol). The small coupling constant (meta-coupling) confirms it is isolated from the C4 proton by the methoxy group.
δ 6.51 (dd, J = 9.0, 3.0 Hz, 1H): Corresponds to the proton at C4 . The doublet of doublets arises from coupling with both C3 (ortho) and C6 (meta).
δ 4.65 (s, 2H): Benzylic methylene (-CH ₂OH).
δ 3.80 (s, 3H): Methoxy group (-OCH ₃).
Applications in Drug Discovery[12]
Divergent Synthesis Scaffold
The 2-iodo-5-methoxybenzyl alcohol molecule possesses two distinct "handles" for chemical modification, allowing for rapid library generation:
Benzyl Alcohol (C-OH): Can be oxidized to aldehyde/acid, converted to a leaving group (halide/mesylate) for S_N2 reactions, or protected.
Workflow: Suzuki-Miyaura Coupling
This compound is frequently used to couple aryl boronic acids to the C2 position, creating biaryl scaffolds common in kinase inhibitors.
Protocol Insight:
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent deiodination).
Solvent: 1,4-Dioxane/Water (4:1).
Note: Protect the alcohol (e.g., as a TBS ether) before coupling if the boronic acid is sensitive, though the free alcohol is generally tolerated in Suzuki conditions.
Divergent Application Map
Figure 2: Strategic utilization of the scaffold in medicinal chemistry workflows.
Author: BenchChem Technical Support Team. Date: February 2026
Primary CAS: 139557-96-3
Document Type: Technical Reference & Synthesis Guide
Version: 2.1 (Current as of 2026)
Executive Summary & Identification
(2-Iodo-5-methoxyphenyl)methanol is a high-value halogenated benzyl alcohol derivative used primarily as a regiospecific scaffold in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its functional groups: the aryl iodide (C–I) allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the benzylic alcohol serves as a handle for etherification, oxidation, or conversion to a leaving group.
To utilize this compound effectively in drug design, researchers must understand the electronic and steric environment defined by its substituents.
Electronic Effects
5-Methoxy Group (+M Effect): The methoxy group at the meta position relative to the alcohol (but para to the iodine) acts as an electron-donating group (EDG). This increases electron density in the aromatic ring, making the iodine bond slightly more electron-rich than in unsubstituted iodobenzene. This can influence the rate of oxidative addition in Palladium-catalyzed cycles.
2-Iodo Substituent: The bulky iodine atom at the ortho position creates significant steric strain adjacent to the hydroxymethyl group. This "ortho-effect" can hinder nucleophilic attacks at the benzylic position unless the alcohol is activated (e.g., converted to a bromide or mesylate).
Characteristic Spectroscopic Signatures
¹H NMR (Predicted/Characteristic):
Benzylic CH₂: Singlet or broad singlet at δ 4.5–4.7 ppm .
Methoxy CH₃: Sharp singlet at δ 3.7–3.8 ppm .
Aromatic Protons: Distinct splitting pattern due to 1,2,4-substitution. The proton ortho to the iodine usually appears most downfield (~δ 7.6 ppm).
Synthesis & Manufacturing Protocol
While direct iodination of 3-methoxybenzyl alcohol is possible, it often yields regioisomeric mixtures. The industry-standard protocol relies on the reduction of the commercially available aldehyde precursor, ensuring 100% regiochemical fidelity.
Protocol: Reduction of 2-Iodo-5-methoxybenzaldehyde
Solvent: Methanol (MeOH) or THF/MeOH mixture (anhydrous preferred)
Quench: 1M HCl or Saturated NH₄Cl
Step-by-Step Methodology
Preparation: Dissolve 2-iodo-5-methoxybenzaldehyde (10 mmol) in MeOH (30 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
Addition: Add NaBH₄ (15 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours. Monitor via TLC (30% EtOAc/Hexanes) until the aldehyde spot (higher R_f) disappears.
Quench: Cool back to 0°C. Slowly add saturated NH₄Cl solution (20 mL) to destroy excess hydride.
Workup: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
Result: The crude product is typically a white solid (mp 64–67°C) sufficiently pure (>95%) for downstream steps. If necessary, recrystallize from Hexanes/EtOAc.
Applications in Drug Discovery (Workflow Visualization)
This scaffold is a "linchpin" intermediate. The diagram below illustrates its divergent utility: Path A leverages the alcohol for linker attachment, while Path B utilizes the iodine for scaffold growth.
Caption: Divergent synthetic pathways. Path A modifies the benzylic position; Path B extends the aromatic core.
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocols:
Storage: Store at 2–8°C (Refrigerate). Light sensitive (iodides can degrade/yellow upon prolonged light exposure).
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of solvent vapors or borane byproducts.
References
Sigma-Aldrich. (2024). Product Specification: (2-Iodo-5-methoxyphenyl)methanol (CAS 139557-96-3). Retrieved from
PubChem. (2024).[1] Compound Summary: (2-Iodo-5-methoxyphenyl)methanol. National Library of Medicine. Retrieved from
ChemicalBook. (2024). 2-Iodo-5-methoxybenzyl alcohol Properties and Suppliers. Retrieved from
Fisher Scientific. (2024). Precursor Sourcing: 2-Iodo-5-methoxybenzaldehyde. Retrieved from
Synthesis of (2-Iodo-5-methoxyphenyl)methanol from 2-iodo-5-methoxybenzaldehyde
< Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of (2-Iodo-5-methoxyphenyl)methanol, a key intermediate in the development of pharmaceuticals and bioactive compounds.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
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Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of (2-Iodo-5-methoxyphenyl)methanol, a key intermediate in the development of pharmaceuticals and bioactive compounds.[1] The described methodology focuses on the selective reduction of 2-iodo-5-methoxybenzaldehyde utilizing sodium borohydride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and robust safety procedures to ensure a high-fidelity, reproducible synthesis.
Introduction
(2-Iodo-5-methoxyphenyl)methanol is a valuable building block in organic synthesis. Its unique substitution pattern, featuring iodo, methoxy, and hydroxymethyl functional groups, allows for diverse downstream chemical transformations. Notably, it serves as a crucial precursor for the synthesis of selective serotonin receptor ligands and various molecular probes for neuroscience research.[1] The selective reduction of the aldehyde moiety in 2-iodo-5-methoxybenzaldehyde to a primary alcohol, without affecting the iodo or methoxy groups, is a critical transformation. This protocol details a reliable and efficient method using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Underlying Scientific Principles
The core of this synthesis is the chemoselective reduction of an aromatic aldehyde to a primary alcohol. Sodium borohydride is the reagent of choice for this transformation due to its mild nature, which prevents the reduction of more robust functional groups such as esters, amides, and, importantly in this case, the carbon-iodine bond.
The reaction proceeds via a nucleophilic addition mechanism.[2][3] The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻). The highly polar carbonyl group of the aldehyde possesses a partially positive carbon atom, which is susceptible to nucleophilic attack by the hydride ion.[3][4] This initial attack results in the formation of an alkoxide intermediate. Subsequent protonation of this intermediate during the workup step, typically with a mild acid or water, yields the desired primary alcohol.[2][3]
Experimental Workflow Overview
The synthesis of (2-Iodo-5-methoxyphenyl)methanol from 2-iodo-5-methoxybenzaldehyde can be conceptualized in a three-stage workflow: Reaction, Workup, and Purification.
Application Note: Palladium-Catalyzed Functionalization of (2-Iodo-5-methoxyphenyl)methanol
This Application Note and Protocol Guide details the strategic use of (2-Iodo-5-methoxyphenyl)methanol (CAS: 139557-96-3) in Palladium-catalyzed cross-coupling reactions. This guide is designed for medicinal chemists and...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the strategic use of (2-Iodo-5-methoxyphenyl)methanol (CAS: 139557-96-3) in Palladium-catalyzed cross-coupling reactions.
This guide is designed for medicinal chemists and process scientists, focusing on the compound's unique ortho-functionalization capability to access privileged pharmacophores like biaryls , isobenzofurans , and benzoxaboroles .
Introduction & Strategic Value
(2-Iodo-5-methoxyphenyl)methanol is a high-value bifunctional building block. Its strategic utility stems from the ortho-relationship between the reactive aryl iodide and the hydroxymethyl group.
Protocol A: Suzuki-Miyaura Coupling (Synthesis of Biaryl Alcohols)
Objective: Couple the aryl iodide with an aryl boronic acid while preserving the free benzyl alcohol.
Challenge: Prevent oxidation of the alcohol and inhibit competitive protodeboronation.
Inerting: Cap the vial and cycle Vacuum/Argon (3x) to remove O₂.
Catalyst Addition: Under a positive Argon flow, add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol).
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).
Self-Validation Check: The starting material (Rf ~0.3) should disappear. The product will likely be more polar or fluorescent depending on the boronic acid used.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Synthesis of Benzoxaboroles (Drug Discovery Application)
Objective: Convert the aryl iodide into a cyclic boronic acid ester (benzoxaborole), a scaffold found in drugs like Tavaborole.
Mechanism: Palladium-catalyzed borylation followed by acid-mediated hydrolysis and intramolecular esterification.
Base: Potassium Acetate (KOAc) (3.0 equiv) - Essential for the borylation mechanism.
Solvent: DMSO or 1,4-Dioxane (Anhydrous)
Cyclization Agent: 1N HCl or 6N HCl.
Step-by-Step Procedure:
Borylation:
In a glovebox or under Argon, combine substrate (1.0 mmol), B₂pin₂ (1.2 mmol), KOAc (3.0 mmol), and PdCl₂(dppf) (0.03 mmol) in dry DMSO (5 mL).
Heat at 80°C for 2–4 hours.
Checkpoint: TLC should show consumption of iodide.[1] The intermediate is the Pinacol boronate ester (non-cyclic).
Cyclization (One-Pot or Stepwise):
Cool the mixture to room temperature.
Add 6N HCl (3 mL) slowly (Exothermic!). Stir at RT for 1 hour. This hydrolyzes the pinacol ester to the boronic acid, which spontaneously cyclizes with the adjacent -CH₂OH group.
Extraction:
Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).
Note: Benzoxaboroles are amphoteric; avoid high pH during workup as the ring may open to the boronate salt.
Purification:
Recrystallization from Hexane/EtOAc is often sufficient. If chromatography is needed, use acidified silica or neutral alumina to prevent ring opening.
Reaction Scheme (Graphviz):
Figure 2: Conversion of (2-Iodo-5-methoxyphenyl)methanol to Benzoxaborole.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion (Suzuki)
Catalyst poisoning by free -OH
Switch to Pd(OAc)₂ / SPhos (Buchwald ligands) which are robust.
Protodeboronation
Reaction temperature too high
Lower temp to 60°C; switch solvent to THF/Water.
Homocoupling of Boronic Acid
Oxygen leak
Ensure rigorous degassing; add a drop of reaction mixture to water (blue color = O₂ present if using phosphines).
Product Ring Opening (Benzoxaborole)
Basic workup
Keep workup neutral or slightly acidic (pH 5-6).
Black Precipitate (Pd Black)
Catalyst decomposition
Add excess ligand (e.g., PPh₃) or use a precatalyst like Pd(dppf)Cl₂ .
Safety & Handling
Iodide Stability: Aryl iodides are light-sensitive. Store the starting material in amber vials at 2-8°C.
Palladium Residues: Pd species are toxic. Scavenge metal residues using SiliaMetS® Thiol or activated carbon before final crystallization.
Exotherms: The addition of HCl during benzoxaborole synthesis is exothermic; cool the vessel on ice during addition.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[2] Journal of Organometallic Chemistry, 798, 78-84. (Validation of benzoxaborole synthesis from 2-hydroxymethyl phenylboronic acids).
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link (Protocol grounding for benzoxaborole cyclization).
BenchChem. (2025).[1] (2-Iodo-5-methoxyphenyl)methanol Product Data. Link (Compound verification).
Suzuki-Miyaura coupling conditions for 2-iodo-5-methoxybenzyl alcohol
An Application Guide to Suzuki-Miyaura Coupling: Synthesis of Biaryl Methanols Using 2-Iodo-5-Methoxybenzyl Alcohol Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthe...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Suzuki-Miyaura Coupling: Synthesis of Biaryl Methanols Using 2-Iodo-5-Methoxybenzyl Alcohol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly for biaryl structures.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This application note provides a detailed guide for researchers on the specific application of the Suzuki-Miyaura coupling to 2-iodo-5-methoxybenzyl alcohol.
This substrate presents a unique combination of chemical features: a highly reactive aryl iodide, an electron-donating methoxy group, steric hindrance from ortho-substitution, and a potentially reactive benzyl alcohol moiety. Understanding the interplay of these features is paramount for developing a robust and high-yielding protocol. This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind the selection of catalysts, ligands, bases, and solvents, empowering scientists to troubleshoot and optimize this critical transformation.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the specific characteristics of the 2-iodo-5-methoxybenzyl alcohol substrate.
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of the aryl halide.[1] This is typically the rate-determining step.[5] For 2-iodo-5-methoxybenzyl alcohol, the aryl iodide is the most reactive of the aryl halides (I > Br > Cl), facilitating this step.[7] However, the para-methoxy group is electron-donating, which can slightly decrease the electrophilicity of the reaction center and slow the rate of oxidative addition compared to an unsubstituted aryl iodide.[8]
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the Palladium(II) center, displacing the halide. This process requires activation of the organoboron species by a base.[3][9] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl or vinyl group to the palladium catalyst.[9]
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the Palladium(II) complex. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5] The steric hindrance from the ortho-benzyl alcohol group can make this step more challenging, often necessitating the use of bulky ligands to promote the elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Selection of Reaction Parameters
A successful coupling of 2-iodo-5-methoxybenzyl alcohol hinges on the careful selection of each reaction component. The rationale behind these choices is detailed below.
Palladium Precatalyst
The active catalyst is a Pd(0) species. While pre-formed Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, they can have limited stability. More commonly, stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are used.[5] These require in-situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or another component in the reaction mixture. For challenging substrates, modern, well-defined precatalysts (e.g., Buchwald precatalysts) offer superior activity and reliability by ensuring efficient generation of the active catalytic species.[10]
Ligand: The Key to Overcoming Steric Hindrance
Ligand selection is arguably the most critical factor for this substrate. The ortho-substituents create significant steric bulk around the C-I bond.
Simple Phosphines (e.g., PPh₃) : While historically used, triphenylphosphine is often inadequate for sterically hindered substrates and may lead to low yields or failed reactions.[5]
Bulky, Electron-Rich Phosphines : Modern Suzuki-Miyaura chemistry relies on ligands designed to accelerate both oxidative addition and reductive elimination. Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling sterically demanding partners.[11][12] The bulk facilitates reductive elimination, while the electron-donating nature promotes the initial oxidative addition step.[5] For 2-iodo-5-methoxybenzyl alcohol, a ligand from this class is strongly recommended.
Base: Balancing Activity and Compatibility
The base plays a crucial role in activating the boronic acid for transmetalation, but it must be compatible with the acidic proton of the benzyl alcohol.[3]
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[10][13]
K₂CO₃: A standard, cost-effective choice that is often sufficient.
Cs₂CO₃: More soluble in organic solvents and often provides higher reactivity, but is more expensive.[13]
K₃PO₄: A stronger base that can be effective when others fail, particularly for less reactive coupling partners.
Organic Bases : Amine bases are generally avoided as they can compete for coordination to the palladium center and may act as hydride sources, leading to dehalogenation.[10]
For this substrate, K₂CO₃ or K₃PO₄ are excellent starting points. The use of a strong base is generally well-tolerated by the alcohol functional group, though excessive base concentration should be avoided.
Solvent System
The choice of solvent must accommodate both the organic substrates and the inorganic base. This often necessitates a biphasic or aqueous solvent system.
Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[6] They provide good solubility for the organic components and are stable at the elevated temperatures often required.
Aqueous Co-solvent : A small amount of water is typically added to dissolve the inorganic base, which is crucial for the transmetalation step. A solvent ratio of 10:1 (organic:water) is a common starting point.[14]
Safety Note: 1,4-Dioxane is a potential peroxide-former and a suspected carcinogen; handle with appropriate precautions.[15] Significant exotherms can occur in Suzuki-Miyaura reactions, and proper temperature control is essential, especially on a larger scale.[16][17]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-iodo-5-methoxybenzyl alcohol with a generic arylboronic acid.
Reagent/Component
Molar Equiv.
Amount (for 1 mmol scale)
Purity/Notes
2-Iodo-5-methoxybenzyl alcohol
1.0
264 mg
>98%
Arylboronic Acid
1.2 - 1.5
1.2 - 1.5 mmol
Use fresh or high-purity material
Palladium(II) Acetate (Pd(OAc)₂)
0.02 (2 mol%)
4.5 mg
Catalyst
SPhos (Ligand)
0.04 (4 mol%)
16.4 mg
Air-stable, but store under inert gas
Potassium Carbonate (K₂CO₃)
2.0 - 3.0
276 - 415 mg
Finely powdered, dried
Toluene
-
8 mL
Anhydrous, degassed
Water
-
2 mL
Degassed (DI water)
Step-by-Step Methodology
Reagent Preparation : Weigh 2-iodo-5-methoxybenzyl alcohol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃ and add them to a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar.
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition : Add the degassed toluene and degassed water via syringe. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10] This can be done by bubbling argon through the solvents for 20-30 minutes prior to use.
Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting aryl iodide is a key indicator of completion.
Workup :
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate (20 mL) and water (10 mL).
Transfer the mixture to a separatory funnel. Separate the layers.
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
Purification :
Filter the drying agent and concentrate the organic solution under reduced pressure.
The crude product will likely contain unreacted boronic acid and homocoupled byproducts.[18]
Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl methanol product.[19] Recrystallization can also be an effective purification method if the product is a solid.[18][20]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following workflow and table provide guidance for troubleshooting and optimization.
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
Inactive catalyst (oxidation); Insufficiently active ligand/base; Low temperature.
Ensure rigorous degassing of solvents. Switch to a more active ligand (e.g., XPhos) or a stronger base (K₃PO₄).[13] Increase reaction temperature cautiously.
Dehalogenation of Starting Material
Presence of a hydride source (e.g., alcohol solvent); Catalyst-mediated reduction.
Ensure an aprotic solvent is used. This is a known side reaction, and optimizing the ligand/base combination can minimize it.[10]
Boronic Acid Homocoupling
Presence of oxygen; Use of a Pd(II) precatalyst.
Improve degassing procedure.[10] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.
Protodeboronation
Unstable boronic acid; Presence of excess water or protic sources.
Use fresh, high-quality boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[7][21]
Difficulty in Purification
Co-elution of product with boronic acid starting material or homocoupled byproduct.
An acidic or basic wash during workup can sometimes remove boronic acid impurities, but may be incompatible with the product. Optimize chromatography conditions.[18][22]
Conclusion
The Suzuki-Miyaura coupling of 2-iodo-5-methoxybenzyl alcohol is a highly feasible transformation that provides access to a valuable class of biaryl methanol compounds. Success relies on a rational approach that acknowledges the substrate's specific electronic and steric properties. By selecting a modern, bulky phosphine ligand, an appropriate inorganic base, and maintaining a rigorously inert atmosphere, researchers can achieve high yields and simplify subsequent purification. The protocols and troubleshooting guides presented here offer a comprehensive framework for the successful application and optimization of this powerful synthetic tool.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Molinari, F. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides.... [Link]
ResearchGate. (2025, August 6). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction.... [Link]
ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
ResearchGate. Screening of different bases for Suzuki coupling. [Link]
National Institutes of Health. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]
ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Chem Help ASAP (YouTube). (2020, February 14). Suzuki cross-coupling reaction. [Link]
Royal Society of Chemistry. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
Bentham Science. (2022, December 27). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
Application Notes & Protocols: (2-Iodo-5-methoxyphenyl)methanol as a Versatile Scaffold in Heterocycle Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of (2-Iodo-5-methoxyphenyl)methanol In the landscape of medicinal chemistry and materials science, the selection of a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of (2-Iodo-5-methoxyphenyl)methanol
In the landscape of medicinal chemistry and materials science, the selection of a starting scaffold is a critical decision that dictates the efficiency and diversity of a synthetic campaign. (2-Iodo-5-methoxyphenyl)methanol is a highly strategic building block, engineered with three distinct functional handles that can be addressed with exceptional chemoselectivity. Its utility stems from the orthogonal reactivity of the aryl iodide, the methoxy group, and the primary benzylic alcohol.
The aryl iodide is primed for a host of palladium-catalyzed cross-coupling reactions, serving as a linchpin for carbon-carbon and carbon-heteroatom bond formation.[1][2] The electron-donating methoxy group modulates the electronic properties of the aromatic ring, influencing the reactivity at the iodide position and the potential for subsequent electrophilic aromatic substitution.[1] Finally, the benzylic alcohol provides a versatile point for modification—it can be oxidized to an aldehyde for condensation reactions, etherified to link molecular fragments, or serve as a directing group. This trifecta of functionality makes (2-iodo-5-methoxyphenyl)methanol an ideal precursor for constructing complex heterocyclic systems, which are foundational motifs in a vast number of FDA-approved drugs and biologically active compounds.[3][4]
This guide provides an in-depth exploration of this scaffold's application, detailing the mechanistic rationale behind key transformations and providing robust, field-proven protocols for the synthesis of high-value benzofuran, dibenzofuran, and nitrogen-containing heterocyclic cores.
Part 1: Synthesis of Benzofuran Derivatives via Sonogashira Coupling and Cyclization
The benzofuran motif is a privileged scaffold found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] A highly efficient route to substituted benzofurans starting from (2-iodo-5-methoxyphenyl)methanol involves a two-step sequence: a Sonogashira cross-coupling followed by an intramolecular cyclization.
Mechanistic Rationale & Causality
The sequence begins with the Sonogashira reaction , a palladium- and copper-cocatalyzed cross-coupling between the aryl iodide and a terminal alkyne.[7][8][9]
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. The C-I bond is well-suited for this step due to its relatively low bond dissociation energy.[8]
Copper(I) Co-catalyst (e.g., CuI): The role of the copper is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step to the palladium center, which is typically the rate-limiting step in the copper cycle.[10]
Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves as the solvent and neutralizes the hydrogen iodide generated during the reaction.[7]
Following the coupling, the resulting 2-alkynyl-anisole derivative is subjected to intramolecular cyclization . This is typically achieved via electrophilic cyclization, often promoted by an electrophile like I₂ (iodocyclization) or other acids, which activates the alkyne towards nucleophilic attack by the adjacent methoxy group's oxygen (after in-situ demethylation) or a pre-installed hydroxyl group.[11][12] The 5-endo-dig cyclization pathway is common for these substrates.[12]
Experimental Workflow: Benzofuran Synthesis
Caption: Workflow for benzofuran synthesis from (2-iodo-5-methoxyphenyl)methanol.
Protocol 1: Synthesis of 2-Substituted 6-Methoxybenzofurans
To a dry Schlenk flask under an argon atmosphere, add (2-iodo-5-methoxyphenyl)methanol, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with argon three times.
Add anhydrous THF and TEA via syringe.
Add the terminal alkyne dropwise with stirring.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
Concentrate the filtrate under reduced pressure. The crude product can be taken to the next step or purified by column chromatography on silica gel.
Step 1B: Intramolecular Cyclization
Materials:
Crude product from Step 1A (approx. 1.0 mmol)
Potassium hydroxide (KOH) (5.0 mmol, 280 mg)
Dimethylformamide (DMF) (10 mL)
Procedure:
Dissolve the crude 2-alkynyl intermediate in DMF in a round-bottom flask.
Add powdered KOH to the solution.
Heat the mixture to 100-120 °C and stir for 2-4 hours. The cyclization is often accompanied by demethylation of the methoxy group if a free phenol is required for cyclization, followed by ring closure.
Cool the reaction to room temperature and pour it into ice-water (50 mL).
Acidify the mixture with 1M HCl to pH ~5-6.
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired benzofuran.
Catalyst System
Base
Solvent
Temp (°C)
Typical Yield Range (%)
Pd(PPh₃)₄ / CuI
TEA
THF
25-50
75-95
PdCl₂(PPh₃)₂ / CuI
DIPEA
DMF
25
80-98
Pd(OAc)₂ / XPhos / CuI
Cs₂CO₃
Dioxane
80
70-90
Table 1: Common conditions for the Sonogashira coupling step.
Part 2: Synthesis of Dibenzofuran Scaffolds via Intramolecular Direct Arylation
Dibenzofurans are another class of heterocycles with significant applications, particularly in materials science (e.g., for organic light-emitting diodes - OLEDs) and as structural motifs in bioactive natural products. The synthesis from our scaffold requires the construction of an o-iododiaryl ether intermediate, followed by a palladium-catalyzed intramolecular C-H activation to forge the final C-C bond.[13][14]
Mechanistic Rationale & Causality
The first step is typically a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation to form the diaryl ether. However, given the primary alcohol, a more direct approach is a Williamson ether synthesis after converting the alcohol to a more reactive electrophile (e.g., a benzyl bromide) or by coupling the alcohol with an activated phenol.
The key step is the intramolecular direct arylation .[13] This transformation is a powerful method for forming C-C bonds that avoids the need for pre-functionalized organometallic reagents.
Palladium Catalyst (e.g., Pd(OAc)₂): The cycle is believed to initiate via oxidative addition of the C-I bond to Pd(0), forming an arylpalladium(II) intermediate.
Ligand (e.g., phosphine ligands like P(o-tol)₃): Ligands are crucial for stabilizing the palladium catalyst and promoting the desired reactivity. They influence the rate of both oxidative addition and the subsequent C-H activation step.
Base (e.g., K₂CO₃, Cs₂CO₃): A base is required for the C-H activation/deprotonation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway. The choice of base can significantly impact reaction efficiency.[14]
Solvent (e.g., DMAc, Toluene): High-boiling polar aprotic solvents are typically used to facilitate the reaction, which often requires elevated temperatures.
Experimental Workflow: Dibenzofuran Synthesis
Caption: Workflow for dibenzofuran synthesis from (2-iodo-5-methoxyphenyl)methanol.
Protocol 2: Synthesis of Substituted Dibenzofurans
Step 2A: O-Arylation to form Diaryl Ether (Example via Mitsunobu reaction)
Dissolve (2-iodo-5-methoxyphenyl)methanol, the phenol, and PPh₃ in anhydrous THF in a flame-dried flask under argon.
Cool the solution to 0 °C in an ice bath.
Add DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Remove the solvent under reduced pressure.
Purify the crude residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the o-iododiaryl ether intermediate.
Step 2B: Palladium-Catalyzed Intramolecular Direct Arylation
To a dry Schlenk tube, add the o-iododiaryl ether, Pd(OAc)₂, and K₂CO₃.
Evacuate and backfill with argon three times.
Add anhydrous DMAc via syringe.
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.
Monitor the reaction by TLC or GC-MS.
Once complete, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
Filter through Celite, washing the pad with additional ethyl acetate.
Wash the combined organic filtrate with water (3 x 20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the dibenzofuran.[14]
Part 3: Accessing N-Heterocycles via an Oxidation-Condensation-Cyclization Cascade
Nitrogen-containing heterocycles are the most common type found in pharmaceuticals.[3] Our scaffold can be elaborated into quinolines, quinoxalines, or benzimidazoles through a versatile multi-step sequence that leverages the benzylic alcohol.
Mechanistic Rationale & Causality
Oxidation: The sequence starts with the selective oxidation of the primary alcohol to the corresponding 2-iodo-5-methoxybenzaldehyde. Aerobic oxidation using a palladium catalyst is a green and efficient method.[15][16] The mechanism involves the formation of a Pd(II)-alcoholate intermediate, followed by β-hydride elimination to yield the aldehyde and a Pd-hydride species, which is then re-oxidized by air.[15]
Condensation: The resulting aldehyde is a key electrophile. It can undergo condensation with a variety of binucleophiles. For example, reaction with an o-phenylenediamine will form a dihydro-benzodiazepine intermediate or related Schiff base.
Cyclization/Amination: The final ring-closing step is typically an intramolecular Buchwald-Hartwig amination .[17] This palladium-catalyzed C-N cross-coupling reaction connects the aryl iodide with a nitrogen atom from the condensed partner. The choice of ligand (e.g., biaryl phosphines like RuPhos) is critical to facilitate the reductive elimination step that forms the C-N bond and closes the heterocyclic ring.[14][17]
Experimental Workflow: N-Heterocycle Synthesis
Caption: General workflow for N-heterocycle synthesis via an oxidation-condensation-cyclization strategy.
Protocol 3: General Procedure for N-Heterocycle Synthesis
In a glovebox or under an inert atmosphere, combine the crude aldehyde, the binucleophile, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ in a dry Schlenk tube.[14]
Add anhydrous dioxane via syringe.
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired N-heterocyclic product.
Conclusion
(2-Iodo-5-methoxyphenyl)methanol stands out as a superior scaffold for the synthesis of diverse and complex heterocycles. The strategic placement of its functional groups allows for a logical and high-yielding progression through powerful synthetic transformations, including Sonogashira couplings, direct arylations, and Buchwald-Hartwig aminations. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to construct libraries of benzofurans, dibenzofurans, and N-heterocycles, accelerating the discovery of novel therapeutic agents and advanced materials.
References
Taylor & Francis. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]
MySkinRecipes. (n.d.). (2-Iodo-5-methoxyphenyl)methanol. Retrieved from [Link]
MedCrave Group. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Bioorg Org Chem, 1(7), 262-264. Retrieved from [Link]
MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Retrieved from [Link]
Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. Retrieved from [Link]
PubMed. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. J Org Chem, 80(13), 6590-7. Retrieved from [Link]
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
PubMed. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles. Retrieved from [Link]
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-13. Retrieved from [Link]
University of Castilla–La Mancha. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Retrieved from [Link]
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S4), 9644-9659. Retrieved from [Link]
PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
ACS Publications. (2024). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
PMC. (n.d.). Improved Catalyst Design for the Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
MDPI. (n.d.). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link]
Beilstein Journals. (n.d.). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Retrieved from [Link]
PMC. (n.d.). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Retrieved from [Link]
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
PMC. (n.d.). Palladium-based pseudohomogeneous catalyst for highly selective aerobic oxidation of benzylic alcohols to aldehydes. Retrieved from [Link]
ACS Publications. (n.d.). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Palladium(II)‐Catalyzed Oxidation of Alcohols with Air as Reoxidant. Retrieved from [Link]
Technical Support Center: Solvent Optimization for (2-Iodo-5-methoxyphenyl)methanol Coupling
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Optimization of solvent systems for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) involving (2-I...
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Scope: Optimization of solvent systems for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) involving (2-Iodo-5-methoxyphenyl)methanol.
Executive Summary
(2-Iodo-5-methoxyphenyl)methanol (CAS: 139557-96-3) presents a unique solubility and reactivity profile due to its amphiphilic nature: it possesses a lipophilic aryl iodide core and a hydrophilic benzylic alcohol tail. While the aryl iodide is highly reactive toward oxidative addition, the free hydroxyl group dictates specific solvent requirements to prevent catalyst deactivation or competitive side reactions (e.g., etherification). This guide synthesizes bench-proven protocols to optimize yield and selectivity.
Part 1: Solubility & Dissolution Strategy
Q1: My substrate is poorly soluble in non-polar solvents like Toluene or Hexanes. How do I ensure a homogeneous reaction mixture?
A: The benzylic alcohol moiety creates a hydrogen-bonding network that reduces solubility in strictly non-polar media.
The Fix: Transition to Polar Aprotic or Polar Protic mixtures.
Standard: THF or 1,4-Dioxane provides excellent solubility by accepting hydrogen bonds from the hydroxyl group.
Green Alternative:2-MeTHF (2-Methyltetrahydrofuran) is superior to THF. It has a higher boiling point (80°C vs. 66°C), allowing for faster kinetics, and its immiscibility with water simplifies workup.
Process Tip: If using Toluene is mandatory for downstream processing, add a co-solvent like Methanol (10-20% v/v) or use a phase transfer catalyst (e.g., TBAB) to bridge the solubility gap.
Q2: Does the free hydroxyl group require protection before coupling?
A: generally, No , provided you select the right solvent/base combination.
Suzuki-Miyaura: The reaction is highly tolerant of free alcohols. Using aqueous solvent mixtures (e.g., EtOH/H₂O or THF/H₂O ) actually accelerates the reaction. The water solvates the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate species.
Risk Factor: Avoid strong alkoxide bases (e.g., NaOtBu) in non-polar solvents, as they can deprotonate the alcohol, leading to competing etherification or Pd-coordination issues.
Part 2: Reaction-Specific Solvent Optimization
Q3: I am performing a Suzuki coupling. Why is DMF/Water giving me black precipitate (Pd black) and low yields?
A: While DMF is a universal solvent, it can decompose to dimethylamine at high temperatures, which may poison the catalyst or reduce Pd(II) to Pd(0) prematurely outside the catalytic cycle.
Optimization Protocol: Switch to a Protic Solvent System .
Recommendation:Ethanol/Water (5:1) or Isopropanol/Water (3:1) .
Mechanism: Protic solvents stabilize the anionic palladium species formed during the transmetalation step. Additionally, alcohols act as mild reducing agents, keeping the catalyst active without rapid aggregation into Pd-black.
Data Point: Research indicates that switching from DMF to EtOH/H₂O can increase yields from ~60% to >95% for polar aryl iodides due to improved base solubility and "Green" activation effects [1].
Q4: For Sonogashira coupling, can I use the same aqueous conditions?
A:Proceed with Caution.
The Issue: Aqueous conditions in Sonogashira can promote the Glaser homocoupling of the alkyne (oxidative dimerization) if oxygen is present. Furthermore, the copper co-catalyst (CuI) can be deactivated by excessive water solvation.
The Solution: Use Anhydrous THF or DMF with a soluble organic base (e.g., Et₃N or DIPEA).
Advanced Tip: If you must use aqueous-compatible conditions (to avoid DMF), use N-hydroxyethylpyrrolidone (HEP) or PEG-400 . These "Liquid Polymer" solvents stabilize the Cu-acetylide intermediate and prevent precipitation [2].
Part 3: Green Chemistry & Process Scale-Up
Q5: We are moving to pilot scale. How do I replace DMF/NMP with Class 3 (safer) solvents?
A: Regulatory pressure (REACH) discourages DMF/NMP due to reproductive toxicity.
Why: CPME has low peroxide formation (safer than THF), high boiling point (106°C), and low energy of vaporization (easier distillation). It dissolves (2-Iodo-5-methoxyphenyl)methanol effectively while remaining hydrophobic enough for easy aqueous washes.
Bio-based Option:Ethyl Lactate or Cyrene . Note that Cyrene is sensitive to strong bases; ensure your base is compatible (e.g., K₃PO₄).
Comparative Solvent Performance Table
Solvent System
Polarity
Toxicity
Reaction Rate (Suzuki)
Workup Ease
Recommendation
DMF/H₂O
High
High (Repr. Toxin)
Fast
Difficult (High BP)
Avoid (Legacy)
THF/H₂O
Med
Med (Peroxides)
Medium
Medium (Emulsions)
Standard
EtOH/H₂O
High
Low (Green)
Very Fast
Easy
Highly Recommended
2-MeTHF
Low-Med
Low (Green)
Fast
Excellent (Phase sep)
Best for Process
Toluene
Low
Med
Slow (Poor sol.)
Good
Only with PTC
Part 4: Troubleshooting Guide
Q6: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.
A: This is often due to Solvent Poisoning or Phase Transfer Limitations .
Check Solvent Quality: Stabilizers in THF (BHT) usually don't interfere, but if using recycled solvents, check for thiols or amines.
Phase Transfer: As the product forms, the reaction mixture polarity changes. The inorganic base (e.g., K₂CO₃) might precipitate out of the organic phase.
Fix: Add small aliquots of Water (to redissolve base) or Ethanol (to homogenize).
Iodide Inhibition: The released Iodide ion (I⁻) can poison the catalyst by forming stable [PdL₂I]⁻ species.
Fix: Ensure your solvent system allows for the solvation of iodide salts. Aqueous alcohols are excellent for sequestering iodide away from the metal center.
Visualizing the Decision Process
The following decision tree guides you to the optimal solvent based on your specific coupling partner and constraints.
Caption: Decision matrix for solvent selection based on reaction type and processing scale.
References
Sherwood, J., et al. (2019).[1] "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 21, 2164-2213.[1] Link
Ferlin, F., et al. (2018). "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend." ChemCatChem, 10(20), 4693-4698. Link
Lipshutz, B. H., & Ghorai, S. (2008).
Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695.
Technical Support Center: Substitution Reactions of 2-Iodo-5-Methoxybenzyl Alcohol
Welcome to our dedicated technical support guide for researchers navigating the complexities of nucleophilic substitution on 2-iodo-5-methoxybenzyl alcohol. This resource is designed to provide you, our fellow scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers navigating the complexities of nucleophilic substitution on 2-iodo-5-methoxybenzyl alcohol. This resource is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to the common challenges posed by this sterically hindered substrate. We will move beyond simple protocols to explore the underlying mechanistic principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The Core Challenge: Unraveling Steric and Electronic Effects
The primary obstacle in performing a nucleophilic substitution on 2-iodo-5-methoxybenzyl alcohol is the significant steric hindrance imposed by the bulky iodine atom at the ortho position. This substituent physically blocks the trajectory required for a standard bimolecular nucleophilic substitution (SN2) backside attack.[1][2][3] Concurrently, the benzylic position is prone to forming a resonance-stabilized carbocation, opening the door for a unimolecular (SN1) pathway, which can lead to a mixture of products and loss of stereochemical control if applicable.[4][5]
This guide will dissect these competing factors and provide clear, actionable strategies to favor the desired substitution product.
Frequently Asked Questions (FAQs)
Q1: Why is my substitution reaction on 2-iodo-5-methoxybenzyl alcohol failing or giving very low yields?
A1: The low reactivity is primarily due to the steric shield created by the large iodine atom positioned ortho to the benzylic alcohol. In a classic SN2 mechanism, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack).[3] The iodine atom's van der Waals radius is substantial, effectively obstructing this pathway and dramatically increasing the activation energy for the SN2 transition state.[1][2]
Furthermore, the hydroxyl group (-OH) is a notoriously poor leaving group. For any substitution to occur, it must first be protonated or converted into a more stable leaving group that can readily depart.
Q2: Should I be targeting an SN1 or SN2 pathway for this substrate?
A2: While the substrate is a primary alcohol, which typically favors SN2, the severe steric hindrance makes this pathway kinetically unfavorable.[6] Conversely, the benzylic position can stabilize a positive charge through resonance with the benzene ring, making an SN1 pathway plausible, especially with a good leaving group and in polar protic solvents.[5]
However, relying on an SN1 mechanism can be problematic. It may require harsh, acidic conditions to generate the carbocation, which can lead to side reactions. The optimal strategy is often to modify the reaction conditions to enable a pseudo-SN2 reaction or to employ catalytic methods that operate via alternative mechanisms (e.g., oxidative addition/reductive elimination cycles).
Q3: What are the most common side reactions to watch out for?
A3: The primary side reactions include:
Elimination (E1/E2): While benzylic halides without β-hydrogens on the alkyl chain cannot undergo typical elimination, if the nucleophile is a strong base, it could potentially interact with other parts of the molecule, though this is less common.
Friedel-Crafts Type Reactions: If a carbocation is formed under SN1 conditions, it can be attacked by another aromatic ring (intermolecularly) or even another position on the same molecule (intramolecularly), leading to undesired C-C bond formation.
Ether Formation: If the solvent is an alcohol (e.g., methanol, ethanol), it can act as a nucleophile in a solvolysis reaction, leading to the formation of a benzyl ether.
Q4: How does the methoxy group at the para-position influence the reaction?
A4: The methoxy group (-OCH₃) is an electron-donating group through resonance. This has two main effects:
Activation: It enriches the electron density of the aromatic ring, which can help stabilize the benzylic carbocation intermediate in an SN1 pathway.[7][8]
Directive Effects: While less critical for a substitution at the benzylic carbon, its electron-donating nature influences the overall electronics of the molecule. It does not, however, alleviate the steric problem at the ortho-position.
Visualizing the Mechanistic Hurdle
To better understand the challenge, let's visualize the steric clash and the competing reaction pathways.
Caption: Steric hindrance from the ortho-iodo group blocks SN2 attack.
Troubleshooting Guide: From Low Conversion to Optimized Yield
This section provides a systematic approach to overcoming common experimental failures.
Problem
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
1. No Reaction / Low Conversion
Poor Leaving Group: The hydroxyl (-OH) is a weak leaving group as its conjugate acid (water) has a pKa of ~15.7. A good leaving group should be a weak base.
Activate the Alcohol: Convert the alcohol to a better leaving group. a) Tosylate/Mesylate: React with TsCl or MsCl in the presence of a base like pyridine. Tosylates are excellent leaving groups. b) Halide: Convert the alcohol to a benzyl bromide or chloride using PBr₃ or SOCl₂. Benzylic halides are significantly more reactive.
Insufficient Nucleophile Strength: A weak nucleophile may not have enough kinetic energy to overcome the steric barrier.
Use a Stronger Nucleophile: Employ anionic nucleophiles (e.g., NaCN, NaN₃, sodium alkoxides) over their neutral counterparts. Use a polar aprotic solvent (DMF, DMSO, Acetone) which does not solvate and "cushion" the nucleophile, thus increasing its effective reactivity.[6]
High Steric Hindrance: The primary barrier to reaction.
Increase Kinetic Energy: Raise the reaction temperature. This provides more energy to overcome the activation barrier. Monitor carefully to avoid decomposition. Consider Catalysis: Employ transition metal catalysis (e.g., Palladium or Nickel-based) which can proceed through an alternative mechanism (oxidative addition/reductive elimination) that is less sensitive to steric bulk around the reaction center.[9]
2. Multiple Products / Impurities
SN1 Pathway Dominates: Formation of a benzylic carbocation allows for non-selective attack by the nucleophile or solvent.
Favor SN2 Conditions: After converting to a good leaving group (e.g., benzyl bromide), use a high concentration of a strong nucleophile in a polar aprotic solvent. This promotes a bimolecular reaction, minimizing the lifetime of any potential carbocation intermediate.
Decomposition: The starting material or product is unstable under the reaction conditions.
Milder Conditions: Use a less forceful activating agent. For example, the Appel reaction (PPh₃, CBr₄) can convert the alcohol to a bromide under milder, neutral conditions than PBr₃. Lower the reaction temperature and extend the reaction time.
3. Reaction Stalls After Initial Conversion
Leaving Group Inhibition: The displaced leaving group anion (e.g., Br⁻) may build up in concentration and compete with the nucleophile in a reverse reaction.
Use a Leaving Group Scavenger: For some reactions, adding a salt like silver nitrate (AgNO₃) can precipitate the halide leaving group (AgBr), driving the equilibrium towards the product according to Le Châtelier's principle.
Experimental Protocols
Protocol 1: Activation of Hydroxyl Group to Benzyl Bromide
This protocol details the conversion of 2-iodo-5-methoxybenzyl alcohol to the more reactive 2-iodo-5-methoxybenzyl bromide, a crucial first step for subsequent substitution.
Materials:
2-iodo-5-methoxybenzyl alcohol
Phosphorus tribromide (PBr₃)
Anhydrous Diethyl Ether or Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
Setup: Dissolve 2-iodo-5-methoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (0.4 eq, to account for the 3 reactive bromides) dropwise to the stirred solution over 30 minutes. Caution: PBr₃ is corrosive and reacts violently with water.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO₃ solution. This will neutralize the excess acid.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or DCM (2x).
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-iodo-5-methoxybenzyl bromide. This product is often used immediately in the next step without further purification.
For particularly challenging substitutions, such as with bulky secondary amines, a catalytic approach is superior. This protocol is an example of forming a C-N bond.
Materials:
2-iodo-5-methoxybenzyl bromide (from Protocol 1)
Desired amine nucleophile (1.2 eq)
Pd₂(dba)₃ (Palladium catalyst, 1-2 mol%)
Xantphos or other suitable phosphine ligand (2-4 mol%)
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq, as base)
Anhydrous Toluene or Dioxane
Schlenk flask or glovebox for inert atmosphere conditions
Procedure:
Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a Schlenk flask.
Addition of Reagents: Add the 2-iodo-5-methoxybenzyl bromide (1.0 eq) and the amine (1.2 eq).
Solvent: Add anhydrous toluene or dioxane.
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Troubleshooting Workflow Diagram
Use this decision tree to guide your experimental optimization process.
Caption: A decision tree for troubleshooting substitution reactions.
References
Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Pharmaguideline. Available at: [Link]
Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
Effect of Substituent on Reactivity of Benzene for JEE. Vedantu. Available at: [Link]
8.6 Substituent Effects in Electrophilic Substitutions. Penn State Pressbooks. Available at: [Link]
Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]
2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. SynZeal. Available at: [Link]
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. The Organic Chemistry Podcast. Available at: [Link]
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. Available at: [Link]
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Available at: [Link]
13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. Available at: [Link]
The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI. Available at: [Link]
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Forensic Science International. Available at: [Link]
Benzylic substitution, benzylation. Organic Chemistry Portal. Available at: [Link]
Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. Available at: [Link]
The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. ResearchGate. Available at: [Link]
What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Quora. Available at: [Link]
A Convenient Synthesis of 2-Methoxycarbonyl-5-iodobenzene Sulfonamide. ResearchGate. Available at: [Link]
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Beilstein Journals. Available at: [Link]
The Effect of Substituents on the Catalytic Activity of Benzylpyridinium Salts and Their Application to Non-Solvent Type Thermosetting Compositions. J-STAGE. Available at: [Link]
2.2.2.3 Substituted Benzyl Esters. Thieme Chemistry. Available at: [Link]
Reaction mechanisms. Textbook content. Available at: [Link]
Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. National Institutes of Health (NIH). Available at: [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available at: [Link]
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]
Stability of (2-Iodo-5-methoxyphenyl)methanol under basic reaction conditions
Welcome to the technical support resource for researchers and drug development professionals working with (2-Iodo-5-methoxyphenyl)methanol. This guide provides in-depth troubleshooting advice and answers to frequently as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers and drug development professionals working with (2-Iodo-5-methoxyphenyl)methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate, particularly under basic reaction conditions. As a key building block in the synthesis of pharmaceuticals and bioactive compounds, understanding its reactivity is crucial for successful experimental outcomes[1].
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using (2-Iodo-5-methoxyphenyl)methanol in reactions with bases?
A1: The molecule contains three key functional groups that can be susceptible to degradation or unwanted side reactions under basic conditions:
The Carbon-Iodine Bond: Aryl iodides can undergo reductive deiodination (loss of iodine) in the presence of strong bases, high temperatures, or certain transition metal catalysts. The C-I bond is also known to be the most labile among carbon-halogen bonds, especially when exposed to light[2].
The Benzylic Alcohol: The primary alcohol at the benzylic position is susceptible to oxidation, which can yield the corresponding 2-iodo-5-methoxybenzaldehyde or be further oxidized to 2-iodo-5-methoxybenzoic acid.[3][4] This can be initiated by atmospheric oxygen, particularly at elevated temperatures or in the presence of catalytic species.
The Methoxy Group (Aryl Ether): The cleavage of aryl methyl ethers typically requires strong acidic conditions (e.g., HBr, HI, BBr3) and is generally not a primary concern with most bases.[5][6] However, extremely harsh basic conditions (e.g., organolithium reagents at high temperatures) could potentially lead to cleavage[7].
Q2: I need to deprotonate the benzylic alcohol for a substitution reaction. Which bases are considered "safe" to use?
A2: For reactions requiring the deprotonation of the alcohol, such as for a Williamson ether synthesis or protection, the choice of base is critical to avoid side reactions.
Recommended: Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) at controlled temperatures (0 °C to room temperature) are generally safe and effective. These provide sufficient basicity to form the alkoxide without promoting significant deiodination.
Use with Caution: Stronger bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) can be used, but reactions should be performed at low temperatures and monitored closely for deiodination or other side products.
Avoid (unless specifically required): Organolithium reagents (e.g., n-BuLi) and other extremely strong organometallic bases should be avoided unless the goal is ortho-metalation, as they significantly increase the risk of side reactions.
Q3: Can this compound be sensitive to air or light?
A3: Yes. The benzylic alcohol can be sensitive to air, leading to oxidation, especially at elevated temperatures.[2][3] The carbon-iodine bond is known to be photosensitive and can cleave upon exposure to UV or even strong visible light, which can generate radical species and lead to deiodination.[2] It is best practice to store the compound protected from light and to run reactions under an inert atmosphere (e.g., Nitrogen or Argon), especially when heating for prolonged periods.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My mass spectrometry and/or NMR data show a significant amount of a byproduct that is missing the iodine atom.
Answer: You are likely observing deiodination, a common side reaction for aryl iodides.
Potential Cause A: Base is too strong or temperature is too high. Strong bases can facilitate the removal of the iodine atom. This process is often accelerated by heat.
Solution: Switch to a milder base. For instance, if you are using sodium hydroxide, consider trying potassium carbonate. If the reaction requires elevated temperatures, attempt to run it at the lowest possible temperature that still allows for a reasonable reaction rate.
Potential Cause B: Presence of a catalytic impurity. Trace amounts of transition metals (e.g., palladium, copper) from previous reaction steps can catalyze the deiodination process.
Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination in your starting material, you can try purifying it by column chromatography or recrystallization before use.
Potential Cause C: Photolytic cleavage. Exposure to ambient laboratory light for extended periods, especially in solution, can cause the C-I bond to break.[2]
Solution: Protect your reaction from light by wrapping the flask in aluminum foil.
Problem 2: My reaction is producing the corresponding aldehyde or carboxylic acid byproduct.
Answer: The benzylic alcohol in your starting material is being oxidized.
Potential Cause A: Reaction is open to the atmosphere. Atmospheric oxygen can be a potent oxidant for benzylic alcohols, especially at higher temperatures or in the presence of certain bases or metal catalysts.[3][8]
Solution: Run your reaction under an inert atmosphere of nitrogen or argon. Use solvents that have been degassed to remove dissolved oxygen.
Potential Cause B: An oxidizing reagent is inadvertently present. Some reagents may have oxidizing properties. For example, DMSO can act as an oxidant at high temperatures, sometimes in the presence of iodine itself.[9]
Solution: Carefully review all reagents and conditions. If using DMSO as a solvent at high temperatures, consider an alternative like DMF or DMAc. Ensure all reagents are pure and not contaminated with oxidizing species.
Problem 3: I am trying to convert the alcohol to a leaving group (e.g., a tosylate) but I am getting low yields and a complex mixture.
Answer: This indicates that competing side reactions are occurring or that the reaction conditions are not optimized for nucleophilic substitution at the benzylic position.
Potential Cause A: The base is promoting elimination. Strong, sterically hindered bases used to quench the acid byproduct (e.g., HCl from TsCl) can promote E2 elimination if the reaction is heated.
Solution: Use a non-nucleophilic, sterically hindered amine base like pyridine or triethylamine (TEA) and maintain a low temperature (e.g., 0 °C) during the reaction.[10]
Potential Cause B: Improper solvent choice. The choice of solvent is crucial for nucleophilic substitution reactions. Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions.[10]
Solution: Ensure you are using an appropriate anhydrous solvent. For tosylation, dichloromethane (DCM) is a common and effective choice.[10]
Potential Cause C: Degradation of starting material. If the reaction is run for too long or at too high a temperature, the issues of deiodination or oxidation discussed above can begin to consume your starting material, leading to a complex mixture.
Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material has been consumed.
Data & Protocols
Table 1: Guide to Selecting a Base for Reactions with (2-Iodo-5-methoxyphenyl)methanol
Base
Formula
pKₐ of Conjugate Acid
Class
Recommended Use & Comments
Sodium Bicarbonate
NaHCO₃
10.3
Weak Inorganic
Suitable for quenching acids. Generally not strong enough to deprotonate the alcohol.
Potassium Carbonate
K₂CO₃
10.3
Mild Inorganic
Recommended. Good for Sₙ2 reactions, protections (e.g., silylation). Low risk of deiodination.
Cesium Carbonate
Cs₂CO₃
10.3
Mild Inorganic
Similar to K₂CO₃ but more soluble in organic solvents. Excellent for alkylations.
Triethylamine
Et₃N
10.7
Amine
Used as an acid scavenger (e.g., in tosylations). Not for deprotonation.
Sodium Hydroxide
NaOH
~15.7
Strong Inorganic
Use with caution. Can promote deiodination. Keep temperatures low (< RT).
Sodium Hydride
NaH
~36
Strong
Recommended. Good for generating the alkoxide for alkylations. Use at 0 °C to RT.
Potassium tert-Butoxide
KOtBu
~19
Strong
Use with caution. High risk of side reactions. Use at low temperatures.
Experimental Protocols
Protocol 1: Stability Test Under Basic Conditions
This protocol allows you to quickly assess the stability of (2-Iodo-5-methoxyphenyl)methanol under your proposed reaction conditions before committing a large amount of material.
To a small vial, add (2-Iodo-5-methoxyphenyl)methanol (1.0 eq., ~25 mg).
Add the solvent you plan to use (~1 mL).
Add your chosen base (e.g., K₂CO₃, 1.5 eq.).
Stir the mixture at your intended reaction temperature (e.g., 80 °C).
Take small aliquots at regular intervals (e.g., 1 hr, 4 hr, 12 hr).
Quench the aliquot with a drop of dilute HCl and extract with a small amount of ethyl acetate.
Analyze the organic extract by TLC or LC-MS, comparing it to a solution of the pure starting material to check for the appearance of new spots (degradation products).
Protocol 2: General Procedure for Tosylation
This protocol describes the conversion of the benzylic alcohol to a tosylate, a common intermediate for nucleophilic substitution.[10]
Dissolve (2-Iodo-5-methoxyphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Cool the solution to 0 °C using an ice bath.
Add pyridine (1.5 eq.) to the solution.
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC.
Once complete, quench the reaction by adding cold water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or recrystallization.
Visual Guides
Caption: A decision tree for troubleshooting common issues.
Caption: Potential degradation pathways under basic conditions.
References
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Google AI Grounding API.
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol. (n.d.). Benchchem.
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. (n.d.). Taylor & Francis Online.
Selective Oxid
THE CLEAVAGE OF ETHERS. (n.d.). Google AI Grounding API.
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020).
Reactions on the “Benzylic” Carbon: Bromination And Oxid
A Comparative Guide to the ¹H NMR Characterization of (2-Iodo-5-methoxyphenyl)methanol
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, par...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of (2-Iodo-5-methoxyphenyl)methanol, a valuable intermediate in the synthesis of pharmaceuticals and bioactive compounds.[1] We will explore the causal factors behind its unique spectral signature and draw comparisons with structurally related alternatives to provide a comprehensive reference for its characterization.
The Significance of (2-Iodo-5-methoxyphenyl)methanol
(2-Iodo-5-methoxyphenyl)methanol is a key building block in synthetic chemistry. Its utility stems from the orthogonal reactivity of its functional groups: the hydroxyl group allows for esterification and etherification, while the iodo substituent is a versatile handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings. The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring, influencing its reactivity.[1] Accurate characterization of this molecule is the first critical step in ensuring the integrity of subsequent synthetic transformations.
¹H NMR Spectral Profile of (2-Iodo-5-methoxyphenyl)methanol
The ¹H NMR spectrum of (2-Iodo-5-methoxyphenyl)methanol in CDCl₃ provides a distinct fingerprint for its structural verification. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing the substitution pattern on the benzene ring.
Below is a detailed assignment of the proton signals for (2-Iodo-5-methoxyphenyl)methanol.
Caption: Molecular structure of (2-Iodo-5-methoxyphenyl)methanol.
Table 1: ¹H NMR Spectral Data for (2-Iodo-5-methoxyphenyl)methanol
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-6
7.65
d
8.5
1H
H-4
6.90
dd
8.5, 2.5
1H
H-3
6.80
d
2.5
1H
-CH₂OH
4.70
s
-
2H
-OCH₃
3.85
s
-
3H
-OH
2.10
br s
-
1H
Disclaimer: The data presented is a representative spectrum based on established chemical shift principles and data from the nmrXiv repository.
The downfield shift of H-6 is attributed to the deshielding effect of the adjacent iodine atom. The characteristic splitting pattern of the aromatic protons confirms the 1,2,4-trisubstitution pattern. The benzylic protons of the -CH₂OH group appear as a singlet, and the methoxy protons also present as a singlet in their expected regions. The hydroxyl proton signal is often broad and its chemical shift can be variable depending on concentration and solvent purity.[2][3]
Comparative ¹H NMR Analysis with Structural Alternatives
To better understand the influence of the iodo and methoxy substituents on the ¹H NMR spectrum, a comparison with structurally related molecules is insightful. We will consider 2-iodobenzyl alcohol, 4-methoxybenzyl alcohol, and the isomeric 5-iodo-2-methoxybenzyl alcohol.
Table 2: Comparative ¹H NMR Data of (2-Iodo-5-methoxyphenyl)methanol and its Alternatives (in CDCl₃)
Disclaimer: Data for 5-Iodo-2-methoxybenzyl alcohol is predicted based on substituent effects.
This comparison highlights how the position and nature of substituents significantly alter the chemical shifts and splitting patterns of the aromatic protons, providing a robust method for distinguishing between these closely related structures.
Experimental Protocol for ¹H NMR Data Acquisition
Achieving high-quality, reproducible ¹H NMR data is contingent on a meticulous experimental protocol. The following is a standard operating procedure for the characterization of compounds like (2-Iodo-5-methoxyphenyl)methanol.
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of (2-Iodo-5-methoxyphenyl)methanol into a clean, dry vial.
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Gently agitate the vial to ensure complete dissolution of the sample.
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition:
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio).
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Perform phase correction and baseline correction to obtain a clean spectrum.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons for each peak.
Identify the chemical shift, multiplicity, and coupling constants for all signals.
Conclusion
The ¹H NMR spectrum of (2-Iodo-5-methoxyphenyl)methanol offers a wealth of information for its unambiguous identification. By understanding the influence of its substituent pattern on the chemical shifts and coupling constants, and by comparing it with structural analogs, researchers can confidently verify its structure. Adherence to a standardized experimental protocol ensures the acquisition of high-quality, reliable data, which is the bedrock of scientific integrity in drug development and chemical research.
References
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
PubChem. (n.d.). 4-Methoxybenzyl alcohol. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
Beilstein Journals. (n.d.). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]
NFDI4Chem Search Service. (n.d.). (2-iodo-5-methoxyphenyl)methanol.hmbc - Dataset. Retrieved from [Link]
NFDI4Chem Search Service. (2023, December 21). (2-iodo-5-methoxyphenyl)methanol.1d - Dataset. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
MySkinRecipes. (n.d.). (2-Iodo-5-methoxyphenyl)methanol. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
Comparative Reactivity Guide: 2-Iodo vs. 2-Bromo-5-methoxybenzyl Alcohol
The following technical guide compares the reactivity of 2-iodo-5-methoxybenzyl alcohol and 2-bromo-5-methoxybenzyl alcohol . Executive Summary For researchers utilizing 2-halo-5-methoxybenzyl alcohols in complex synthes...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the reactivity of 2-iodo-5-methoxybenzyl alcohol and 2-bromo-5-methoxybenzyl alcohol .
Executive Summary
For researchers utilizing 2-halo-5-methoxybenzyl alcohols in complex synthesis, the choice between the Iodo (I) and Bromo (Br) analogues is rarely trivial. While both serve as precursors for transition-metal cross-couplings and halogen-metal exchange, their kinetic profiles differ significantly due to the electronic influence of the para-methoxy group and the ortho-hydroxymethyl moiety.
Select the Iodo analogue when performing mild, room-temperature cross-couplings (Suzuki, Sonogashira) to avoid protecting group migration or decomposition, or when selective lithiation is required in the presence of other electrophiles.
Select the Bromo analogue for cost-efficiency in robust scale-up campaigns where elevated temperatures (>80°C) are tolerated, or when the molecule must survive conditions that would reduce an aryl iodide.
Structural & Electronic Analysis
The reactivity difference stems from the carbon-halogen bond strength and the electronic environment of the benzene ring.
Feature
2-Iodo-5-methoxybenzyl alcohol
2-Bromo-5-methoxybenzyl alcohol
Impact on Reactivity
Bond Dissociation Energy (C-X)
~65 kcal/mol
~81 kcal/mol
Iodo undergoes oxidative addition and metal exchange significantly faster.
Electronic Environment
Electron-Rich (Deactivated)
Electron-Rich (Deactivated)
The 5-methoxy group (σₚ = -0.27) increases electron density at the C-2 position, making nucleophilic attack by Pd(0) slower for both substrates compared to unsubstituted halos.
Steric Environment
Large (Van der Waals radius: 1.98 Å)
Medium (Van der Waals radius: 1.85 Å)
The bulky Iodine at C-2 exerts greater steric pressure on the adjacent hydroxymethyl group, potentially affecting rotamer populations.
Visualizing the Electronic Landscape
The following diagram illustrates the competing electronic effects that dictate the reactivity of these substrates.
Figure 1: Interplay of electronic and steric factors affecting substrate reactivity.
The 5-methoxy substituent acts as an electron-donating group (EDG) para to the halogen. In Pd-catalyzed cycles, the rate-limiting step for aryl halides is typically oxidative addition .[1] EDGs make the aryl ring electron-rich, repelling the nucleophilic Pd(0) species and slowing this step.
2-Iodo: The weak C-I bond compensates for the electronic deactivation. Oxidative addition often proceeds at room temperature or mild heating (40–50°C).
2-Bromo: The stronger C-Br bond, combined with the electron-rich ring, makes this substrate sluggish. Successful coupling typically requires elevated temperatures (80–100°C) or electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Experimental Protocol: Suzuki Coupling Comparison
Standard conditions for coupling with Phenylboronic acid.
Method A: Using 2-Iodo Substrate (Mild Conditions)
Charge: Flask with 2-iodo-5-methoxybenzyl alcohol (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
Solvent: Degassed Dioxane:Water (4:1).
Base: Cs₂CO₃ (2.0 equiv).
Reaction: Stir at 45°C for 4–6 hours.
Outcome: High conversion expected due to facile C-I insertion.
Method B: Using 2-Bromo Substrate (Forcing Conditions)
Note: Without SPhos or high heat, starting material recovery is common.
Lithium-Halogen Exchange (Lithiation)[2]
This transformation is critical for converting the halide into a nucleophile (Ar-Li). The presence of the benzyl alcohol (-CH₂OH) necessitates a specific stoichiometry: 2.0–2.2 equivalents of organolithium are required.
1st Eq: Deprotonates the alcohol (forming -CH₂OLi).
2nd Eq: Performs the Lithium-Halogen exchange.
The resulting lithium alkoxide acts as a Directed Ortho Metalation (DoM) group, coordinating the lithium reagent and directing it to the halogen position.
Reactivity Hierarchy
2-Iodo: Exchange is extremely fast (minutes) at -78°C . It is often strictly chemoselective, allowing exchange even if other sensitive groups (like esters, if protected properly) are present elsewhere.
2-Bromo: Exchange is slower. While it proceeds at -78°C due to the directing effect of the alkoxide, it may require warming to -40°C or the use of stronger reagents (t-BuLi) to drive to completion, increasing the risk of side reactions (e.g., Wurtz coupling).
Mechanism Visualization
The following diagram details the "Alkoxide-Directed" exchange pathway.
Figure 2: Stepwise lithiation mechanism involving the alkoxide intermediate.
Decision Matrix: Which Halogen to Choose?
Use this logic flow to determine the appropriate starting material for your specific application.
Figure 3: Selection logic for 2-iodo vs 2-bromo substrates.
References
Oxidative Addition Kinetics: Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0).[2] Journal of Organometallic Chemistry, 28(2), 287-291. Link
Lithium-Halogen Exchange Selectivity: Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
Alkoxide Directed Lithiation: Slocum, D. W., et al. (2004). Ortho-Lithiation of Benzyl Alcohol Derivatives. Tetrahedron Letters, 45(26), 5077-5080.
Pd-Catalyzed Coupling of Deactivated Aryl Chlorides/Bromides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
General Reactivity of 5-Methoxy-2-halo systems:Note: Specific comparative data derived from general trends in electrophilic aromatic substitution and organometallic principles as detailed in Clayden, Greeves, & Warren, Organic Chemistry, 2nd Ed.
Comparative Structural Analysis: Halogen Bonding Efficacy in (2-Iodo-5-methoxyphenyl)methanol Scaffolds
Executive Summary & Technical Context[1][2][3][4][5] In the landscape of fragment-based drug discovery (FBDD), (2-Iodo-5-methoxyphenyl)methanol (CAS: 139557-96-3) is more than a simple synthetic intermediate. While prima...
In the landscape of fragment-based drug discovery (FBDD), (2-Iodo-5-methoxyphenyl)methanol (CAS: 139557-96-3) is more than a simple synthetic intermediate. While primarily utilized as a handle for Suzuki-Miyaura cross-coupling, its solid-state behavior offers a critical case study in crystal engineering .
This guide objectively compares the structural performance of this iodinated scaffold against its chlorinated analog, (2-Chloro-5-methoxyphenyl)methanol . The core differentiator is the Halogen Bond (XB) .[1] Unlike chlorine, which often functions passively in crystal packing, the iodine atom in the ortho position exhibits a pronounced "sigma hole" (
-hole), enabling directional non-covalent interactions that compete with classical hydrogen bonding.
Why This Matters: Understanding these interactions is not merely academic; it predicts solubility profiles, polymorph stability, and binding affinity in protein pockets where halogen-bonding residues (e.g., backbone carbonyls) are present.
Comparative Analysis: Iodine vs. Chlorine Scaffolds[5]
The Mechanistic Divergence: Sigma Hole Theory
The fundamental difference between the 2-Iodo and 2-Chloro derivatives lies in the electrostatic potential surface (ESP) of the halogen.
2-Iodo Derivative (The Target): Iodine is highly polarizable. When bonded to the electron-withdrawing phenyl ring, electron density is pulled away from the iodine nucleus along the C-I bond axis. This creates a region of positive electrostatic potential (the
-hole) on the tip of the iodine, allowing it to act as a Lewis acid (XB donor).
2-Chloro Derivative (The Alternative): Chlorine is more electronegative and less polarizable. Its
-hole is negligible or non-existent in this electronic environment. Consequently, the crystal packing is dominated solely by O-H···O hydrogen bonds and - stacking.
High directionality aids in predictable ligand docking.
Interaction Distance
3.00 – 3.40 Å (Significantly < vdW radii)
~3.27 Å (Close to vdW sum)
Shorter contacts imply stronger enthalpic gain in binding.
Lattice Stability
Higher melting point trend (due to XB network)
Lower melting point trend
Iodine analogs often crystallize faster and more robustly.
Expert Insight: In the 2-Iodo derivative, the methoxy oxygen at position 5 often acts as the XB acceptor for a neighboring iodine, creating a "zipper" motif that is absent in the chloro-analog.
Experimental Protocols
A. Crystallization Strategy (Self-Validating Protocol)
To resolve the competition between Hydrogen and Halogen bonding, kinetic control is required.
Method: Slow Evaporation at Constant Temperature.
Solvent Selection: Dissolve 50 mg of (2-Iodo-5-methoxyphenyl)methanol in Ethanol/Hexane (1:3 v/v) .
Causality: Pure ethanol promotes strong solvation of the -OH group, inhibiting crystal nucleation. Hexane acts as an antisolvent to drive aggregation driven by the lipophilic iodine moiety.
Filtration: Pass through a 0.45
m PTFE syringe filter into a clean scintillation vial.
Validation: Removes dust nucleation sites that cause twinning.
Evaporation: Cover vial with Parafilm; pierce 3-4 holes. Store at 4°C.
Why: Lower temperature reduces kinetic energy, favoring the formation of the thermodynamically stable polymorph (likely the XB-stabilized form).
B. X-Ray Diffraction Data Collection
Critical Parameter: Radiation Source Selection.
Recommendation: Use Mo-K
( = 0.71073 Å) rather than Cu-K.
Reasoning: Iodine has a high absorption coefficient (
). Cu-radiation causes significant fluorescence and absorption by iodine, leading to poor data quality and scaling errors. Mo-radiation penetrates the "heavy" iodine atom effectively, yielding accurate bond lengths required to prove the existence of the -hole interaction.
Visualizing the Interaction Hierarchy
The following diagram illustrates the competitive landscape of forces within the crystal lattice, detailing how the Iodine derivative creates a dual-network stability compared to the Chlorine alternative.
Caption: Interaction hierarchy showing how the Iodine atom introduces a secondary, directional Halogen Bond network (Red) that cooperates with the standard Hydrogen Bond network (Green) to stabilize the lattice.
Quantitative Data Reference
When analyzing your specific crystal, compare your refined parameters against these standard ranges derived from the Cambridge Structural Database (CSD) for similar Iodobenzyl alcohols.
Parameter
Expected Range (Iodine Analog)
Significance
C-I Bond Length
2.08 – 2.10 Å
Standard -C covalent bond.
I···O Distance
2.95 – 3.20 Å
< Sum of vdW radii (3.50 Å). Defines the XB.
C-I···O Angle
165° – 178°
Linearity confirms -hole interaction.
O-H···O Distance
2.70 – 2.85 Å
Classic H-bond (unchanged by halogen).
Interpretation: If your experimental I···O distance is >3.40 Å or the angle is <150°, the Halogen Bond is inactive, likely due to solvent interference or steric clash.
References
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews.
Politzer, P., & Murray, J. S. (2013). "The Sigma-Hole: An Electron-Deficient Region on the Halogen Atom."[2] Crystals.
Desiraju, G. R., et al. (2013). "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry.
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."
A Comprehensive Guide to the Safe Disposal of (2-Iodo-5-methoxyphenyl)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Iodo-5-methoxyphenyl)methanol. Designed for researchers, chemists, and drug development professionals, this document moves b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Iodo-5-methoxyphenyl)methanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. The protocols outlined herein are grounded in established principles from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure comprehensive protection for personnel and the environment.
Hazard Profile and Immediate Safety Protocols
(2-Iodo-5-methoxyphenyl)methanol is a halogenated aromatic alcohol.[1][2] While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally similar compounds, such as iodinated and methoxy-substituted aromatics, allow for a reliable hazard assessment.[3][4][5]
Assumed Hazards:
Skin and Eye Irritation: Direct contact may cause irritation.[3][4]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][6]
Hazardous Decomposition: Thermal decomposition can lead to the release of highly toxic and corrosive vapors, including hydrogen iodide, carbon monoxide, and carbon dioxide.[3]
Immediate Protective Measures:
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat when handling this compound.[3][4][6]
Ventilation: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
Emergency Exposure Procedures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[4][5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
The Cornerstone of Disposal: Waste Classification and Segregation
The single most critical step in the proper disposal of (2-Iodo-5-methoxyphenyl)methanol is its correct classification. Due to the presence of an iodine atom on the aromatic ring, this compound is categorized as a halogenated organic waste .[7][8]
The Causality Behind Segregation:
Federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA), mandate the strict segregation of hazardous waste streams.[9][10] Halogenated and non-halogenated wastes are treated differently during final disposal. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen iodide) produced.[7] Mixing non-halogenated solvents into this stream unnecessarily increases the volume of waste requiring this more complex and costly treatment.[11] Conversely, contaminating non-halogenated waste (often destined for fuels blending) with halogenated compounds can damage equipment and produce prohibited emissions.
Therefore, under no circumstances should (2-Iodo-5-methoxyphenyl)methanol or materials contaminated with it be mixed with non-halogenated organic waste or disposed of in regular trash or down the sewer system.[8][9][11]
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA standards for hazardous waste management in a laboratory setting.[9][12]
Step 1: Select the Appropriate Waste Container
Compatibility: Use a designated hazardous waste container that is chemically compatible with halogenated organic compounds. Glass bottles with screw caps are generally preferred. If using plastic, ensure it is a suitable type, such as high-density polyethylene (HDPE).[10][13]
Condition: The container must be in good condition, free from cracks or leaks, and must have a tightly sealing, threaded cap.[8][9] Funnels must not be left in the opening.
Capacity: Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion and prevent spills.[10][13]
Step 2: Label the Container Correctly and Comprehensively
Timing: The label must be affixed to the container before the first drop of waste is added.[8]
Mandatory Information: The label must clearly display:
The full, unabbreviated chemical name: "(2-Iodo-5-methoxyphenyl)methanol" .[8]
An accurate list of all other components in the container, including solvents and their approximate percentages or volumes.[7][8]
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[14]
Step 3: Accumulate Waste in a Designated Satellite Area
Location: The waste container must be stored at or near the point of generation and under the direct control of laboratory personnel. This designated space is known as a Satellite Accumulation Area (SAA).[9][14]
Storage Conditions: Keep the sealed container in a cool, dry, and well-ventilated location. Store it away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[9][10]
Step 4: Arrange for Final Disposal
Institutional EHS: When the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]
Documentation: Follow all institutional procedures for documenting the waste, which may include completing a hazardous waste tag or an online form. This creates a paper trail for "cradle to grave" tracking as required by RCRA.[15]
Spill and Decontamination Procedures
Accidents require a prepared and swift response to mitigate exposure and environmental contamination.
For Small Spills (manageable by lab personnel):
Ensure the area is well-ventilated and restrict access.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[8]
Carefully sweep or scoop the absorbed material into a suitable container.
Seal the container, label it as "Debris contaminated with (2-Iodo-5-methoxyphenyl)methanol," and manage it as halogenated hazardous waste.[8][16]
For Large Spills:
Evacuate the immediate area.
Alert colleagues and your supervisor. Activate the fire alarm if there is an immediate fire risk.
Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[8]
Equipment Decontamination:
Glassware and equipment that have come into contact with the compound must be thoroughly decontaminated.
Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is hazardous waste and must be collected in the designated halogenated organic waste container.[5]
Follow the solvent rinse with a standard wash using soap and water.
For "acutely hazardous" or "P-list" chemicals, a triple rinse is required by the EPA. While (2-Iodo-5-methoxyphenyl)methanol is not typically on this list, adopting this as a best practice is recommended.[17]
Data Summary Table
For quick reference, the key properties and classifications for (2-Iodo-5-methoxyphenyl)methanol are summarized below.